N-[(E)-decylideneamino]-2,4-dinitroaniline

Catalog No.
S1502955
CAS No.
1527-95-3
M.F
C16H24N4O4
M. Wt
336.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-decylideneamino]-2,4-dinitroaniline

CAS Number

1527-95-3

Product Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N

SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

N-[(E)-decylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₆H₂₄N₄O₄. It features a dinitroaniline moiety, which is known for its applications in various chemical processes, particularly in the synthesis of dyes and agrochemicals. The compound contains a decylidene group attached to the amino nitrogen of 2,4-dinitroaniline, contributing to its unique properties and potential applications.

Due to the limited information on this compound, specific safety concerns or hazards associated with it cannot be determined. Nitroanilines can generally be toxic and flammable []. It is advisable to handle any unknown compound with caution and appropriate personal protective equipment.

Identification and Characterization:

N-[(E)-decylideneamino]-2,4-dinitroaniline, also known as 2,4-dinitrophenylhydrazone of decanal, is a derivative of decanal, a ten-carbon aldehyde. It is formed by the reaction of 2,4-dinitrophenylhydrazine (DNPH) with decanal. DNPH is a commonly used reagent in analytical chemistry for the identification and characterization of aldehydes and ketones. The structure of N-[(E)-decylideneamino]-2,4-dinitroaniline can be found on PubChem 2 4 dinitroaniline pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov].

Application in Aldehyde/Ketone Detection:

The formation of N-[(E)-decylideneamino]-2,4-dinitroaniline is a specific and sensitive reaction for the detection and identification of decanal. The resulting hydrazone derivative exhibits a characteristic melting point and often a distinct color, allowing for easy identification. This method is particularly useful for the analysis of complex mixtures containing multiple aldehydes and ketones, as different derivatives will have unique properties.

Derivatization for Further Analysis:

N-[(E)-decylideneamino]-2,4-dinitroaniline can be used as a derivative for further analytical techniques like chromatography or spectroscopy. The improved solubility and volatility of the hydrazone compared to the original aldehyde can facilitate separation and analysis in these methods. This allows for the determination of the structure and concentration of the unknown aldehyde.

Typical of amines and nitro compounds:

  • Electrophilic Aromatic Substitution: The presence of the dinitro groups makes the aromatic ring electron-deficient, influencing its reactivity towards electrophiles.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of various derivatives.

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline may involve several steps:

  • Formation of 2,4-Dinitroaniline: This can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia .
  • Decylidene Formation: The subsequent reaction with decanal or a similar aldehyde under acidic conditions can yield N-[(E)-decylideneamino]-2,4-dinitroaniline through a condensation reaction.

N-[(E)-decylideneamino]-2,4-dinitroaniline has potential applications in:

  • Agriculture: As a precursor for herbicides and pesticides due to its dinitroaniline structure.
  • Dye Manufacturing: It may serve as an intermediate in synthesizing azo dyes and other colorants.
  • Chemical Research: Its unique structure makes it a candidate for studies in organic synthesis and material science.

Several compounds are structurally related to N-[(E)-decylideneamino]-2,4-dinitroaniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4-DinitroanilineC₆H₅N₃O₄Widely used as an explosive and dye precursor .
3,4-DinitroanilineC₆H₄N₃O₄Different substitution pattern affecting reactivity .
BenfluralinC₁₄H₁₈N₄O₄A dinitroaniline derivative used as a herbicide .
TrifluralinC₁₂H₁₄N₂O₄Known for its herbicidal properties and environmental persistence .

Uniqueness

N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its long-chain alkyl substituent (decyl) that influences solubility and biological activity compared to other dinitroanilines. This structural modification may enhance its effectiveness in agricultural applications while also affecting its physical properties.

XLogP3

4.9

Dates

Modify: 2023-08-15

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